Tyloxapol is a nonionic surfactant oligomer, essentially a heptamer of octoxynol 9 (Triton X-100). [] It is classified as an alkylaryl polyether alcohol polymer detergent. [] While Tyloxapol has a history of use as a mucolytic agent in adult chronic bronchitis, its role in scientific research extends beyond this application. Research has explored its properties as a surfactant, antioxidant, and potential therapeutic agent in various contexts, including hyperlipidemia, lung injury, and drug delivery.
Tyloxapol comprises a complex molecular structure with a maximum degree of polymerization of about 7, built from repeating units similar to those found in Triton X-100. [] Although its molecular weight is significantly larger than that of Triton X-100, its area per molecule at the air-water interface is only twice as large, suggesting a specific orientation of Tyloxapol molecules at the surface. [] This behavior is also consistent with the observed surface tension plateau, which is less horizontal and exhibits a slightly higher surface tension than typical nonionic surfactants. []
Tyloxapol exhibits multiple mechanisms of action depending on the specific application. In the context of lung disease, Tyloxapol acts as a mucolytic agent and exhibits anti-inflammatory properties. [, ] It inhibits the activation of the transcription factor nuclear factor-κB (NF-κB), reduces resting secretion of interleukin-8 (IL-8) in cultured human monocytes, and inhibits lipopolysaccharide-stimulated release of several inflammatory cytokines, including tumor necrosis factor-α (TNF-α), IL-1β, IL-6, IL-8, granulocyte-macrophage colony-stimulating factor (GM-CSF), thromboxane A2, and leukotriene B4. [] It also acts as an antioxidant by scavenging oxidants like hydroxyl radicals and hypochlorous acid (HOCl). [, ]
In hyperlipidemia models, Tyloxapol acts by inhibiting lipoprotein lipase, thereby blocking the clearance of triglycerides from plasma, leading to their accumulation. [, ] This mechanism allows researchers to study lipid metabolism and evaluate potential therapeutic agents for hyperlipidemia.
Tyloxapol is a nonionic surfactant with a higher critical micelle concentration (CMC) than its monomer counterpart, Triton X-100. [] Its micelles possess a higher microviscosity compared to Triton X-100 and the ethoxylated surfactant C12E9. [] The microviscosity of Tyloxapol micelles decreases rapidly with increasing temperature. [] The aggregation number of Tyloxapol micelles increases with temperature, but remains smaller than Triton X-100 micelles. [] Notably, Tyloxapol exhibits a higher cloud point (CP) compared to Triton X-100 in dilute aqueous solutions. [] The presence of salting-out ions, like Na+, Cl−, and SO2−4, significantly lowers the CP of Tyloxapol compared to Triton X-100. [] Conversely, Pb2+ and Mg2+ ions raise the CP of both surfactants, indicating a salting-in effect. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2